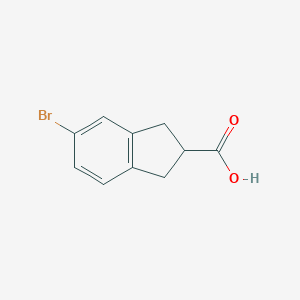

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Vue d'ensemble

Description

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 2nd position of the indene ring system. Indene derivatives are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals and other organic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature.

Reduction Reactions: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.

Oxidation Reactions: Performed in aqueous or organic solvents under controlled temperature conditions.

Major Products Formed

Substitution Reactions: Formation of substituted indene derivatives.

Reduction Reactions: Formation of alcohols or aldehydes.

Oxidation Reactions: Formation of ketones or carboxylic acids.

Applications De Recherche Scientifique

Organic Synthesis

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid serves as an important intermediate in organic synthesis. It facilitates the production of various pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : The compound can be oxidized to form ketones or additional carboxylic acids.

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Properties : Studies have shown potential effectiveness against certain bacteria and fungi.

- Anti-inflammatory Effects : It has been investigated for its role in reducing inflammation in biological systems.

- Anticancer Activity : Initial studies suggest that it may inhibit cancer cell proliferation.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of specialty chemicals and materials with tailored functionalities.

Case Study 1: Anticancer Activity

A study conducted on various indene derivatives indicated that this compound exhibited significant cytotoxic effects on human cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further pharmaceutical development.

Case Study 2: Antimicrobial Research

Research focusing on the antimicrobial properties of this compound demonstrated effectiveness against specific strains of bacteria. The findings suggest that modifications to the compound's structure could enhance its activity, paving the way for new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dihydro-1H-indene-2-carboxylic acid: Lacks the bromine atom at the 5th position.

5-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid: Contains a chlorine atom instead of a bromine atom.

5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid: Contains a fluorine atom instead of a bromine atom.

Uniqueness

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom increases the compound’s reactivity and can enhance its biological activity compared to its non-brominated counterparts. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a brominated derivative of indene, recognized for its potential biological activities. The presence of the bromine atom and the carboxylic acid functional group enhances its reactivity and interaction with biological systems. This compound has garnered attention in medicinal chemistry due to its possible applications in treating various diseases, including cancer and bacterial infections.

Chemical Structure and Properties

The chemical formula for this compound is C10H9BrO2. Its structure features a bromine atom at the 5th position of the indene ring and a carboxylic acid group at the 2nd position, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrO2 |

| Molecular Weight | 241.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate biological pathways, leading to various biochemical effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Properties

The compound has demonstrated cytotoxic effects on various cancer cell lines. In vitro studies reveal that it induces apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and disruption of cellular signaling pathways . The effectiveness against specific cancer types highlights its potential as a lead compound in anticancer drug development.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, which could be beneficial for conditions characterized by chronic inflammation .

Study 1: Antimicrobial Efficacy

A study conducted by Smolecule evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) effective against both Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent .

Study 2: Cytotoxicity in Cancer Cells

Another investigation published in MDPI focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that treatment with this compound led to a significant reduction in cell viability, particularly in breast and lung cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromoindole | Indole structure with bromine substitution | Known for diverse biological activities |

| 5-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid | Chlorine instead of bromine | Offers insights into halogen effects on reactivity |

| 5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | Similar indene structure but different carboxyl position | May exhibit different biological activities |

Propriétés

IUPAC Name |

5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJPTHPPEYUYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.